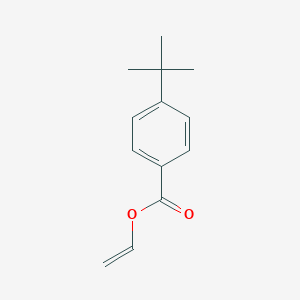

Vinyl 4-(1,1-dimethylethyl)benzoate

Overview

Description

Vinyl 4-(1,1-dimethylethyl)benzoate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various vinyl-based compounds and their properties, which can provide insight into the behavior and characteristics of vinyl benzoate derivatives. For instance, the structure-property relationship of vinyl-terminated oligo(2,6-dimethyl-1,4-phenylene ether)s is explored, indicating the importance of the vinyl group in determining the material properties of these compounds .

Synthesis Analysis

The synthesis of vinyl-based compounds is a topic of interest in the provided papers. For example, the paper on the polymerization of 1,4-bis[2-(N-vinyl)pyrrolyl]benzene describes the synthesis of polymers with free N-vinyl groups in side chains using AIBN as an initiator . Similarly, the anionic living polymerizations of 5-vinyl- and 4-vinyl-1,3-benzodioxoles are discussed, highlighting the controlled nature of these polymerizations and their ability to produce polymers with narrow molecular weight distributions . These studies suggest that the synthesis of vinyl 4-(1,1-dimethylethyl)benzoate would likely involve controlled polymerization techniques to achieve desired properties.

Molecular Structure Analysis

The molecular structure of vinyl-based compounds significantly influences their properties. The paper on oligo(2,6-dimethyl-1,4-phenylene ether)s discusses the effect of the number of vinyl groups and the linker on the properties of the thermosets, indicating that molecular structure is a critical factor in determining the performance of these materials . Additionally, the self-assembled supramolecular polymer similar to tobacco mosaic virus demonstrates how the molecular structure, particularly the side groups, can lead to the formation of specific mesophases .

Chemical Reactions Analysis

The reactivity of vinyl groups in various chemical reactions is a recurring theme in the papers. For instance, the copolymerization of vinylbenzyl ether-terminated oligo(2,6-dimethylethyl)phenylene ether with epoxy resin through exchange reactions of benzoate and epoxy groups is mentioned, showing the potential for creating materials with enhanced toughness . The anionic living polymerizations of vinyl-1,3-benzodioxoles also showcase the reactivity of vinyl groups in controlled polymerization processes .

Physical and Chemical Properties Analysis

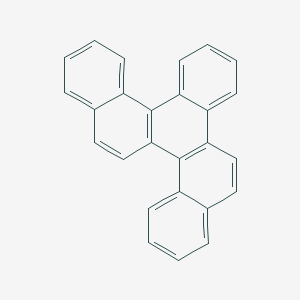

The physical and chemical properties of vinyl-based compounds are extensively studied in the provided papers. The high throughput analysis and capture of benzo[a]pyrene using a supermacroporous poly(4-vinyl pyridine-co-divinyl benzene) cryogel matrix demonstrate the hydrophobic property and porosity of the synthesized matrix, which are crucial for its application in capturing polyaromatic hydrocarbons . The study on poly(vinyl acetal)s from poly(vinyl alcohol) and 4-dimethylaminobenzaldehyde explores the swelling, water uptake, ion-exchange capacity, and thermal stability of the synthesized hydrogels, providing a comprehensive understanding of their physical and chemical properties .

Scientific Research Applications

Material Enhancement for Printed Circuit Boards

Vinyl 4-(1,1-dimethylethyl)benzoate derivatives are instrumental in the electronics industry, particularly in enhancing the properties of oligo(2,6-dimethyl-1,4-phenylene ether)s (OPEs) used in high-frequency printed circuit boards. The incorporation of vinyl benzoate-terminated OPEs leads to materials with superior properties such as high glass transition temperature, modulus, oxygen permeation resistance, dimensional stability, low water absorption, and dielectric constant. These attributes make vinyl 4-(1,1-dimethylethyl)benzoate-based materials highly suitable for advanced electronics applications (Chen et al., 2019).

Polymerization Processes and Mechanisms

Vinyl 4-(1,1-dimethylethyl)benzoate plays a role in various polymerization processes. For instance, it's involved in the solution polymerization of vinyl chloride, where it affects the reaction mechanism and rate, particularly in the presence of dimethylaniline and benzoyl peroxide (Imoto et al., 1955). Furthermore, the compound participates in the polymerization of divinyl monomers like ethylene glycol methacrylate 4-vinyl benzoate, leading to linear polymers with pendant vinyl groups, an essential feature for subsequent cross-linking and product enhancement (Satav et al., 2006).

Advanced Materials and Chemical Synthesis

The compound's versatility extends to the synthesis of advanced materials and chemicals. For instance, its derivatives are used in chemically modifying polyvinyl chloride to introduce neutral carrier functions, which are beneficial in applications like ion-selective electrodes, enhancing their lifetime and performance (Matveichuk et al., 2018). Additionally, vinyl 4-(1,1-dimethylethyl)benzoate is involved in tandem reactions with other chemicals, leading to the formation of valuable compounds with potential applications in various fields, including material science (Ye et al., 2010).

Safety And Hazards

Vinyl 4-(1,1-dimethylethyl)benzoate is classified as a combustible liquid . It may cause an allergic skin reaction . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and avoiding contact with skin and eyes . Contaminated work clothing should not be allowed out of the workplace .

properties

IUPAC Name |

ethenyl 4-tert-butylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-5-15-12(14)10-6-8-11(9-7-10)13(2,3)4/h5-9H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHVSEPPILCZHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

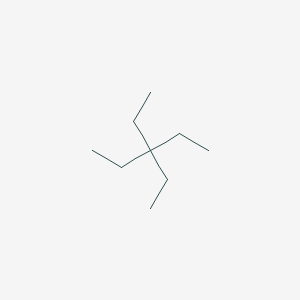

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29594-98-7 | |

| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, ethenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29594-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40165748 | |

| Record name | Vinyl 4-(1,1-dimethylethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-Butylbenzoic Acid Vinyl Ester | |

CAS RN |

15484-80-7 | |

| Record name | Ethenyl 4-(1,1-dimethylethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15484-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl 4-(1,1-dimethylethyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015484807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl 4-(1,1-dimethylethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl 4-(1,1-dimethylethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the significance of the iridescence observed when Vinyl 4-tert-butylbenzoate reacts with 2-hydroxyethyl methacrylate?

A1: The iridescence observed in the reaction mixture of 2-hydroxyethyl methacrylate and Vinyl 4-tert-butylbenzoate [] suggests the formation of a material with unique optical properties. This phenomenon is attributed to the interaction of light with the microstructure of the copolymer formed during the reaction. The temperature dependence of this iridescence further indicates that the arrangement of polymer chains within the material is sensitive to temperature changes. This property could be potentially useful in applications requiring materials that change color with temperature, such as sensors or displays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane](/img/structure/B93083.png)

![Sulfilimine, S,S-bis(1-methylethyl)-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B93090.png)